molecular formula C9H6BrNO B1596296 5-Bromo-3-phenylisoxazole CAS No. 3356-92-1

5-Bromo-3-phenylisoxazole

Cat. No.: B1596296
CAS No.: 3356-92-1
M. Wt: 224.05 g/mol
InChI Key: QTKOEUYSROXIRZ-UHFFFAOYSA-N
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Description

5-Bromo-3-phenylisoxazole: is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom at adjacent positions. The presence of a bromine atom at the 5th position and a phenyl group at the 3rd position makes this compound a unique and valuable compound in organic synthesis and medicinal chemistry .

Safety and Hazards

5-Bromo-3-phenylisoxazole is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and adequate ventilation are recommended when handling this compound .

Future Directions

Isoxazole, including 5-Bromo-3-phenylisoxazole, is a crucial moiety in drug discovery research due to its wide spectrum of biological activities and therapeutic potential . Therefore, it is imperative to develop new synthetic strategies and design new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-phenylisoxazole can be achieved through various methods. One common approach involves the cyclization of β-nitro ketones in the presence of hydrohalic acids. This method proceeds through the formation of halogen-substituted hydroxamic acids . Another method involves the use of metal-catalyzed cycloisomerization of α,β-acetylenic oximes, which leads to substituted isoxazoles under moderate reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of metal-free synthetic routes has gained attention due to their eco-friendly nature and reduced toxicity. These methods often employ (3 + 2) cycloaddition reactions of alkynes and nitrile oxides .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-phenylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromo-3-phenylisoxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • 5-Chloro-3-phenylisoxazole
  • 5-Fluoro-3-phenylisoxazole
  • 5-Iodo-3-phenylisoxazole

Comparison: 5-Bromo-3-phenylisoxazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and biological activity .

Properties

IUPAC Name

5-bromo-3-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKOEUYSROXIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30955190
Record name 5-Bromo-3-phenyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3356-92-1
Record name 3356-92-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromo-3-phenyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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